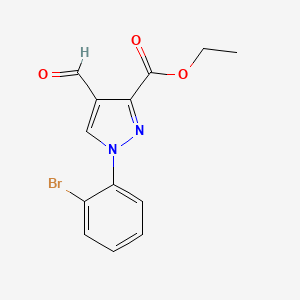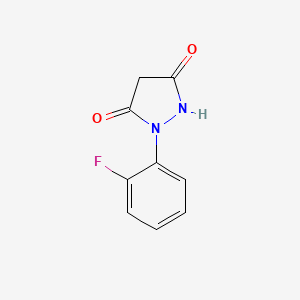
2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a pyrazole ring substituted with a nitro group and a trifluoroethyl group, making it an interesting subject for studies in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole derivative followed by the introduction of a trifluoroethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid involves its interaction with molecular targets in biological systems. The nitro group and trifluoroethyl group play crucial roles in modulating the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
- 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
Uniqueness
2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. The presence of both a nitro group and a trifluoroethyl group makes it particularly versatile for various chemical transformations and applications in research and industry.
Eigenschaften
Molekularformel |
C7H6F3N3O4 |
|---|---|
Molekulargewicht |
253.14 g/mol |
IUPAC-Name |
2-[4-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid |
InChI |
InChI=1S/C7H6F3N3O4/c8-7(9,10)3-12-2-5(13(16)17)4(11-12)1-6(14)15/h2H,1,3H2,(H,14,15) |
InChI-Schlüssel |
VDWVYVSMRBCXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN1CC(F)(F)F)CC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)




![4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11812853.png)








